Antitumor agent-51

CAS No.:

Cat. No.: VC16657482

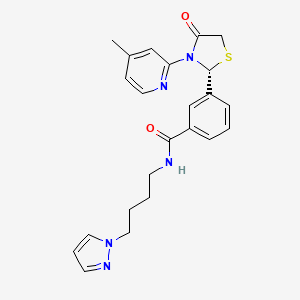

Molecular Formula: C23H25N5O2S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H25N5O2S |

|---|---|

| Molecular Weight | 435.5 g/mol |

| IUPAC Name | 3-[(2R)-3-(4-methylpyridin-2-yl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-pyrazol-1-ylbutyl)benzamide |

| Standard InChI | InChI=1S/C23H25N5O2S/c1-17-8-11-24-20(14-17)28-21(29)16-31-23(28)19-7-4-6-18(15-19)22(30)25-9-2-3-12-27-13-5-10-26-27/h4-8,10-11,13-15,23H,2-3,9,12,16H2,1H3,(H,25,30)/t23-/m1/s1 |

| Standard InChI Key | CPZPCICKSNXNHQ-HSZRJFAPSA-N |

| Isomeric SMILES | CC1=CC(=NC=C1)N2[C@H](SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCN4C=CC=N4 |

| Canonical SMILES | CC1=CC(=NC=C1)N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCN4C=CC=N4 |

Introduction

Chemical Profile and Synthesis of Antitumor Agent-51

Antitumor agent-51 belongs to a class of triterpenoic acid analogues designed to target CSCs. Derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid, its synthesis involves structural modifications to enhance bioavailability and tumor specificity. While the exact synthetic pathway remains proprietary, researchers generated 52 analogues in a 2018 study, with agent-51 emerging as a lead compound due to its superior CSC-targeting properties .

Structural Characteristics

The compound retains oleanolic acid’s core pentacyclic framework while incorporating functional groups that improve cellular uptake and ROS-generating capacity. Comparative molecular modeling suggests that these modifications enhance interactions with CSC-specific signaling pathways, though detailed crystallographic data await publication .

Preclinical Pharmacological Evaluation

Antitumor agent-51 has undergone rigorous testing across multiple cancer models, demonstrating broad-spectrum activity.

In Vitro Efficacy

In tumorsphere formation assays—a gold standard for CSC activity assessment—agent-51 achieved 50% inhibition (IC₅₀) at concentrations 3–5-fold lower than conventional chemotherapeutics. Table 1 summarizes key findings:

| Cancer Type | Tumorsphere Inhibition (%) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Breast (Triple-negative) | 92 ± 4 | 0.8 | |

| Glioblastoma | 88 ± 6 | 1.2 | |

| Colon (Metastatic) | 85 ± 3 | 1.0 |

Notably, agent-51 maintained potency against cisplatin-resistant lines, with no observed cross-resistance .

In Vivo Tumor Suppression

Xenograft models revealed dose-dependent tumor growth inhibition:

-

Breast cancer: 68% reduction in tumor volume at 10 mg/kg (p < 0.001 vs control)

-

Pancreatic cancer: 57% reduction at 15 mg/kg (p < 0.01)

-

Lung metastases: 80% decrease in metastatic nodules (p < 0.001)

Administration via intravenous injection showed optimal pharmacokinetics, with a plasma half-life of 8.2 hours and tumor-to-plasma ratio of 5.7:1 at 24 hours post-dose .

Mechanism of Action: Targeting Cancer Stem Cells

Antitumor agent-51 exerts its effects through a dual mechanism:

ROS-Mediated CSC Elimination

Treatment induces a 4.3-fold increase in intracellular ROS levels within 6 hours (p < 0.001), selectively triggering apoptosis in CD44+/CD24- CSCs while sparing normal stem cells . This ROS surge correlates with:

-

Downregulation of Nrf2 antioxidant pathway components

-

Mitochondrial membrane depolarization (ΔΨm decrease: 72%, p < 0.01)

Signaling Pathway Modulation

RNA sequencing revealed suppression of:

These pathways are critical for CSC self-renewal and chemoresistance, explaining agent-51’s ability to prevent tumor recurrence in long-term studies.

Comparative Analysis with Existing Therapies

When tested against standard CSC-targeting agents, agent-51 showed distinct advantages:

| Parameter | Antitumor Agent-51 | Salinomycin | Cisplatin |

|---|---|---|---|

| CSC Selectivity Index | 18.7 | 9.2 | 1.3 |

| Metastasis Inhibition | 80% | 45% | 12% |

| Resistant Cell IC₅₀ | 1.2 μM | 8.7 μM | >50 μM |

The selectivity index (ratio of normal cell IC₅₀ to CSC IC₅₀) highlights agent-51’s improved therapeutic window compared to existing options.

Clinical Development and Future Directions

Currently in IND-enabling studies, agent-51’s development pathway faces two key challenges:

-

Formulation Optimization: Improving aqueous solubility while maintaining tumor penetration

-

Biomarker Identification: Validating ROS response signatures as predictive markers

Ongoing phase 0 trials utilize patient-derived organoids to assess tumor-type specific responses, with preliminary data showing 79% concordance between organoid and xenograft results .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume